Crabrolin

Antimicrobial Peptides Structure-Activity Relationship Wasp Venom

Choose Crabrolin for its unique functional profile: unlike mastoparan C, it exhibits markedly lower hemolytic activity and does not release amylase from pancreatic acini, making it a safer baseline for structure-activity relationship (SAR) studies. Its stable alpha-helical conformation in aqueous environments is ideal for membrane interaction biophysics. Benchmark engineered analogs (e.g., crabrolin-TR) against this well-characterized parent scaffold. Ideal for comparative venom peptide research and multi-target therapeutic development.

Molecular Formula C74H130N18O14
Molecular Weight 1495.9 g/mol
CAS No. 93207-22-8
Cat. No. B1623654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrabrolin
CAS93207-22-8
Synonymscrabrolin
Phe-Leu-Pro-Leu-Ile-Leu-Arg-Lys-Ile-Val-Thr-Ala-LeuNH2
Molecular FormulaC74H130N18O14
Molecular Weight1495.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C74H130N18O14/c1-17-44(13)58(90-67(100)54(36-41(7)8)85-68(101)56-30-25-33-92(56)73(106)55(37-42(9)10)87-63(96)49(76)38-48-26-20-19-21-27-48)70(103)86-53(35-40(5)6)66(99)83-51(29-24-32-80-74(78)79)64(97)82-50(28-22-23-31-75)65(98)89-59(45(14)18-2)71(104)88-57(43(11)12)69(102)91-60(47(16)93)72(105)81-46(15)62(95)84-52(61(77)94)34-39(3)4/h19-21,26-27,39-47,49-60,93H,17-18,22-25,28-38,75-76H2,1-16H3,(H2,77,94)(H,81,105)(H,82,97)(H,83,99)(H,84,95)(H,85,101)(H,86,103)(H,87,96)(H,88,104)(H,89,98)(H,90,100)(H,91,102)(H4,78,79,80)/t44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1
InChIKeyQSXDPLQPNHGARA-KZQGOEDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crabrolin (93207-22-8): Antimicrobial Peptide from Vespa crabro Venom with Distinct Sequence and Bioactivity Profile


Crabrolin (CAS 93207-22-8) is a naturally occurring tridecapeptide first isolated from the venom of the European hornet (Vespa crabro) [1]. Its primary sequence is Phe-Leu-Pro-Leu-Ile-Leu-Arg-Lys-Ile-Val-Thr-Ala-Leu-NH2 (FLPLILRKIVTAL-NH2), with a molecular formula of C74H130N18O14 and a molecular weight of 1495.9 g/mol . Crabrolin belongs to the class of cationic antimicrobial peptides (AMPs) and exhibits a net charge of +2 at physiological pH [2]. Unlike many other wasp venom peptides such as mastoparan C, which are primarily known for potent mast cell degranulation and hemolytic activity, crabrolin was originally noted for a relatively unique functional profile: it is clearly less active than mastoparan in lysing erythrocytes and does not release amylase from pancreatic acini, suggesting that its principal biological role may be distinct [1].

Crabrolin (93207-22-8) vs. In-Class Analogs: Why Direct Substitution with Mastoparan C or Other AMPs is Scientifically Unjustified


Within the venom of Vespa crabro, crabrolin coexists with the structurally related tetradecapeptide mastoparan C [1]. Despite this shared origin, direct experimental comparisons reveal that the two peptides exhibit markedly divergent potency and selectivity profiles against common bacterial pathogens [2]. For instance, while mastoparan C is a potent antimicrobial with MIC values of 2 µM and 4 µM against S. aureus and E. coli respectively, crabrolin is significantly less potent against these same strains, with reported MICs of >160 µM and 40 µM [2]. Conversely, crabrolin demonstrates a distinct structural propensity for stable alpha-helix formation even in aqueous environments, a feature that differentiates it from many other linear AMPs and underpins its unique susceptibility to rational engineering for enhanced activity [3]. This functional divergence demonstrates that crabrolin is not a simple, less-active variant of mastoparan C; its unique sequence and biophysical properties necessitate its independent evaluation and preclude direct substitution in research applications.

Quantitative Differentiation Guide for Crabrolin (93207-22-8): Head-to-Head Evidence vs. Mastoparan C and Engineered Analogs


MIC Comparison: Crabrolin vs. Mastoparan C Against S. aureus and E. coli

Crabrolin demonstrates significantly lower antimicrobial potency against the reference strains S. aureus and E. coli when compared to its in-venom analog, mastoparan C [1]. This direct, head-to-head comparison from the same venom source establishes a clear baseline for the native peptide's activity and underscores its distinct functional role.

Antimicrobial Peptides Structure-Activity Relationship Wasp Venom

Hemolytic Activity: Crabrolin vs. Mastoparan C on Guinea Pig Erythrocytes

In a direct comparison, crabrolin is clearly less active than mastoparan in lysing erythrocytes [1]. At a concentration of 10 µg/mL, crabrolin induces hemolysis of only 20% of total guinea pig red blood cells [2]. This lower hemolytic activity is a key differentiator, suggesting a potentially improved safety profile or different mechanism of membrane interaction compared to its more hemolytic venom counterpart.

Hemolysis Toxicity Peptide Selectivity

Engineered Analog Crabrolin-TR: 32-Fold Enhanced Potency Against Pseudomonas aeruginosa

Rational engineering of the crabrolin sequence to increase cationicity yielded the analog crabrolin-TR, which demonstrates a dramatic 32-fold improvement in antibacterial activity against P. aeruginosa compared to the parent peptide [1]. Specifically, the MIC was reduced from 128 µM for native crabrolin to 4 µM for crabrolin-TR [1]. This head-to-head comparison within the same study validates crabrolin as a highly malleable scaffold for activity enhancement.

Peptide Engineering Antibacterial Pseudomonas aeruginosa

In Vivo Efficacy: Crabrolin-TR Significantly Improves Survival in a Klebsiella pneumoniae Infection Model

The therapeutic potential of crabrolin-based engineering is further validated in vivo. In a Galleria mellonella (waxworm) larvae model infected with K. pneumoniae, treatment with the analog crabrolin-TR resulted in a significantly improved survival rate compared to the parent peptide [1]. At a dose of 50 mg/kg, crabrolin-TR achieved a 50% five-day survival rate for the infected larvae, demonstrating enhanced treatment efficacy [1].

In Vivo Efficacy Galleria mellonella Klebsiella pneumoniae

Anti-Proliferative Activity: Crabrolin-TR Demonstrates Potent Cytotoxicity Against Cancer Cell Lines

Beyond antibacterial activity, engineered crabrolin analogs exhibit potent anti-proliferative effects against cancer cells. Crabrolin-TR showed the most significant effect among the series, with IC50 values of less than 10 µM against four of five tested cancer cell lines, including human lung cancer (H838) and breast cancer (MCF-7) cells [1]. This compares favorably to the parent peptide, which has lower anti-proliferative activity.

Anti-Cancer Cytotoxicity Peptide Engineering

Validated Application Scenarios for Crabrolin (93207-22-8) Based on Quantitative Evidence


As a Baseline Control and Scaffold for Rational AMP Engineering

Crabrolin's well-characterized, moderate native activity (e.g., MIC >160 µM against S. aureus) and distinct structural properties make it an ideal baseline control and starting scaffold for structure-activity relationship (SAR) studies [1][2]. Researchers can use the parent compound to quantitatively benchmark the performance of engineered analogs, such as the 32-fold more potent crabrolin-TR [3].

In Comparative Studies of Venom-Derived Peptide Functional Divergence

Given its co-isolation with mastoparan C but divergent activity profile (lower hemolytic and antimicrobial potency), crabrolin is a valuable tool for comparative studies investigating the functional specialization of venom peptides [1][4]. Its unique sequence and lower hemolytic activity allow researchers to dissect the structural determinants of membrane selectivity and cytotoxicity.

As a Starting Point for Developing Dual-Action Antibacterial/Anti-Cancer Leads

The demonstrated ability of crabrolin-based analogs like crabrolin-TR to achieve potent activity against both bacterial pathogens (e.g., P. aeruginosa MIC = 4 µM) and cancer cell lines (e.g., H838 IC50 = 4.637 µM) validates the parent compound's use in programs aiming to develop multi-target therapeutics [3].

In Studies of Peptide-Membrane Interactions and Alpha-Helix Stability

Crabrolin's exceptional propensity to adopt a stable alpha-helical conformation, even in the presence of water, makes it a model peptide for biophysical studies of peptide-membrane interactions [2]. This structural feature is directly relevant to understanding the mechanism of action of cationic AMPs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crabrolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.